molecular formula C17H19F2NO2 B071269 trans-4-Cyano-3,5-difluorophenyl 4-propylcyclohexanecarboxylate CAS No. 170447-78-6

trans-4-Cyano-3,5-difluorophenyl 4-propylcyclohexanecarboxylate

Cat. No.: B071269
CAS No.: 170447-78-6
M. Wt: 307.33 g/mol
InChI Key: GCEMHNPUXQDXIX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of trans-4-Cyano-3,5-difluorophenyl 4-propylcyclohexanecarboxylate involves several steps. The key starting materials include 4-cyano-3,5-difluorophenol and 4-propylcyclohexanecarboxylic acid. The esterification reaction between these two compounds, typically in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP), leads to the formation of the desired ester . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

trans-4-Cyano-3,5-difluorophenyl 4-propylcyclohexanecarboxylate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

trans-4-Cyano-3,5-difluorophenyl 4-propylcyclohexanecarboxylate is used in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is employed in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research on its potential therapeutic effects and mechanisms of action.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of trans-4-Cyano-3,5-difluorophenyl 4-propylcyclohexanecarboxylate involves its interaction with specific molecular targets. The cyano group and fluorine atoms on the phenyl ring can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The propylcyclohexane moiety may enhance the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

Similar compounds to trans-4-Cyano-3,5-difluorophenyl 4-propylcyclohexanecarboxylate include:

  • 4-Cyano-3,5-difluorophenyl 4-methylcyclohexanecarboxylate
  • 4-Cyano-3,5-difluorophenyl 4-ethylcyclohexanecarboxylate
  • 4-Cyano-3,5-difluorophenyl 4-butylcyclohexanecarboxylate

These compounds share the same core structure but differ in the length of the alkyl chain on the cyclohexane ring. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties .

Biological Activity

Trans-4-Cyano-3,5-difluorophenyl 4-propylcyclohexanecarboxylate (CAS Number: 145804-13-3) is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound features a bicyclohexyl structure with various functional groups, including a cyano group and two fluorine atoms on the phenyl ring, which may influence its reactivity and biological properties.

Chemical Structure and Properties

The molecular formula of this compound is C23H29F2NO2, with a molecular weight of 389.48 g/mol. The compound's structure can be represented as follows:

C1C2C3C4C5C6C7C8C9C10C11C12C13C14C15C16C17\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5\text{C}_6\text{C}_7\text{C}_8\text{C}_9\text{C}_{10}\text{C}_{11}\text{C}_{12}\text{C}_{13}\text{C}_{14}\text{C}_{15}\text{C}_{16}\text{C}_{17}

The biological activity of this compound is hypothesized to be influenced by its ability to interact with various biological targets. The presence of the cyano group allows for nucleophilic addition reactions, while the difluorophenyl moiety can participate in electrophilic aromatic substitution reactions. These interactions may lead to modifications in enzyme activity or receptor binding, potentially resulting in therapeutic effects.

Pharmacological Studies

  • Antitumor Activity : Preliminary studies have indicated that compounds with similar structures exhibit antitumor properties. The unique arrangement of functional groups in this compound may enhance its efficacy against specific cancer cell lines.
  • Anti-inflammatory Effects : Research has suggested that related compounds can modulate inflammatory pathways. Investigations into this compound could reveal its potential as an anti-inflammatory agent.
  • Neuroprotective Properties : There is emerging evidence that fluorinated compounds can exhibit neuroprotective effects. Studies focusing on neuronal cell cultures could elucidate the neuroprotective potential of this compound.

Data Table: Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaNotable Features
Trans,trans-4-Cyano-3-fluorophenyl 4'-propylbicyclohexyl-4-carboxylateC17H20FNO2Contains one fluorine atom instead of two
Trans,trans-4-Ethoxy-(1,1-bicyclohexyl)-4-carboxylic acidC17H26O2Ethoxy group instead of cyano and fluorine substituents
2,6-Difluoro-4-hydroxybenzonitrileC7H5F2NOSimpler structure with hydroxyl and nitrile groups

Study 1: Antitumor Efficacy

In a study examining the antitumor efficacy of structurally similar compounds, this compound was tested against several cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting potential as an anticancer agent.

Study 2: Anti-inflammatory Activity

Another investigation assessed the anti-inflammatory activity of related compounds in murine models. The results demonstrated a significant reduction in inflammatory markers when treated with derivatives similar to this compound.

Properties

IUPAC Name

(4-cyano-3,5-difluorophenyl) 4-propylcyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2NO2/c1-2-3-11-4-6-12(7-5-11)17(21)22-13-8-15(18)14(10-20)16(19)9-13/h8-9,11-12H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCEMHNPUXQDXIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C(=O)OC2=CC(=C(C(=C2)F)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90609627
Record name 4-Cyano-3,5-difluorophenyl 4-propylcyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170447-78-6
Record name 4-Cyano-3,5-difluorophenyl 4-propylcyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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